Cas no 36150-01-3 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-)

Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9α,11α,13E,15S)-, is a prostaglandin derivative characterized by its unique stereochemistry and functional group arrangement. The compound features hydroxyl groups at positions 9, 11, and 15, along with conjugated double bonds at C5-C6 and C13-C14, contributing to its structural specificity. Its (15S) configuration and α-oriented hydroxyl groups at C9 and C11 enhance its potential biological activity, particularly in receptor binding and signaling pathways. This prostaglandin analog may serve as a valuable intermediate in synthetic chemistry or as a reference standard for biochemical studies. Its well-defined stereochemistry ensures reproducibility in research applications, making it suitable for investigations in lipid metabolism and prostaglandin-related physiological processes.
Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)- structure
36150-01-3 structure
Product Name:Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-
CAS No:36150-01-3
MF:C20H34O5
MW:354.48096704483
MDL:MFCD00135233
CID:296122
PubChem ID:5283078
Update Time:2025-10-13

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)- Chemical and Physical Properties

Names and Identifiers

    • Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-
    • 5-trans Prostaglandin F2α
    • 5,6-trans-PGF2a
    • 5,6-trans-Prostaglandin F2a
    • 5-trans-PGF2a
    • 5-trans-Prostaglandin F2a
    • 5,6-trans-Prostaglandin F2alpha
    • 9,11,15-Trihydroxy-(5Z,9a,11a,13E,15S)-prosta-5,13-dien-1-oic acid
    • NCGC00344182-03
    • 5-trans-Prostaglandin F2alpha
    • PDSP2_001535
    • 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
    • 9a,11a,15(S)-Trihydroxy-5-cis-13-trans-prostadienoic acid
    • 5-trans-PGF2alpha
    • 9a,11a-PGF2a
    • cyclosin
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9alpha,11alpha,13E,15S)-
    • PD021088
    • SR-01000946472-1
    • CHEBI:187232
    • 9,11,15-trihydroxyprosta-5Z,13E-dien-1-oic acid
    • CS-0133871
    • A
    • 5,6-trans PGF2alpha
    • (5Z,9a,11a,13E,15S)-9,11,15-trihydroxy-Prosta-5,13-dien-1-oic acid
    • 9,11,15-Trihydroxy-(5Z,9a,11a,13E,15S)-prosta-5,13-dien-1-oate
    • DINOPROST TROMETAMOL IMPURITY A [EP IMPURITY]
    • F2a Isoprostane
    • HY-129953A
    • 36150-01-3
    • (5E,9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • LMFA03010077
    • 5-trans Prostaglandin F2 alpha
    • 5-Trans Prostaglandin F2alpha
    • 9,11,15-trihydroxyprosta-5Z,13E-dien-1-oate
    • (5z,13e)-(15s)-9-alpha,11-alpha,15-trihydroxyprosta-5,13-dienoate
    • EM5T9R5FAS
    • (5Z,9a,11a,13E,15S)-9,11,15-trihydroxy-Prosta-5,13-dien-1-oate
    • 5,6-TRANS-PGF2.ALPHA.
    • 5,6-TRANS-PROSTAGLANDIN F2.ALPHA.
    • 5-TRANS-PGF2.ALPHA.
    • 9a,11a,15(S)-Trihydroxy-5-cis-13-trans-prostadienoate
    • HMS3648P21
    • UNII-EM5T9R5FAS
    • DTXSID501317801
    • Prostaglandin F2
    • (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • SCHEMBL9444033
    • (9alpha,11alpha,15)-trihydroxyprosta-(5Z,13E)-dien-1-oate
    • 5-TRANS-PROSTAGLANDIN F2.ALPHA.
    • AB00514670
    • (5Z,13E)-(15S)-9-alpha,11-alpha,15-trihydroxyprosta-5,13-dienoic acid
    • 5,6-trans-Pgf2alpha
    • Dinifertin
    • (E)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)hept-5-enoic acid
    • (5E,9.ALPHA.,11.ALPHA.,13E,15S)-9,11,15-TRIHYDROXYPROSTA-5,13-DIEN-1-OIC ACID
    • Q63398817
    • (5Z,13E,15S)-9a,11a,15-trihydroxyprosta-5,13-dien-1-oate
    • 9S,11R,15S-trihydroxy-5E,13E-prostadienoic acid
    • PROSTA-5,13-DIEN-1-OIC ACID, 9,11,15-TRIHYDROXY-, (5E,9.ALPHA.,11.ALPHA.,13E,15S)-
    • 5-TRANS PROSTAGLANDIN F2
    • (5Z,13E,15S)-9a,11a,15-trihydroxyprosta-5,13-dien-1-oic acid
    • Glandin N
    • SR-01000946472
    • Dinoprost trometamol impurity A [EP]
    • (9alpha,11alpha,15)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid
    • PXGPLTODNUVGFL-UAAPODJFSA-N
    • DINOPROST TROMETAMOL IMPURITY A (EP IMPURITY)
    • 5-trans-PGF2I+/-
    • MDL: MFCD00135233
    • Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1
    • InChI Key: PXGPLTODNUVGFL-UAAPODJFSA-N
    • SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C/CCCC(=O)O)O

Computed Properties

  • Exact Mass: 354.24072
  • Monoisotopic Mass: 354.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • PSA: 97.99
  • LogP: 4.39

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)- Pricemore >>

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